molecular formula C13H10BrNO4 B1397116 4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene CAS No. 1299465-82-9

4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene

Cat. No.: B1397116
CAS No.: 1299465-82-9
M. Wt: 324.13 g/mol
InChI Key: AWIXMMGPGUCNSM-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene is a halogenated nitroaromatic compound featuring a bromine atom at the 4-position, a nitro group at the 2-position, and a 4-methoxy-phenoxy substituent. These compounds are typically synthesized via electrophilic aromatic substitution or coupling reactions involving brominated precursors and nitro/methoxy-functionalized intermediates .

Properties

IUPAC Name

4-bromo-2-(4-methoxyphenoxy)-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO4/c1-18-10-3-5-11(6-4-10)19-13-8-9(14)2-7-12(13)15(16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIXMMGPGUCNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene typically involves a multi-step processThe reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration process .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene may involve large-scale nitration and bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Nucleophilic Substitution: Sodium hydroxide or other nucleophiles under basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene involves its interaction with various molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and methoxy-phenoxy group can also influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural and physicochemical properties of 4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene with related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference(s)
4-Bromo-2-nitroanisole Br (4), NO₂ (2), OCH₃ (1) 246.02 Low water solubility; crystallizes in monoclinic system; used in agrochemical intermediates.
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) Br (4), NO₂ (2), OCH₃ (4), CONH-Ph (amide) 375.19 Asymmetric unit with two molecules; forms hydrogen bonds (N–H···O, C–H···O).
2-Bromo-1-methoxy-4-nitrobenzene Br (2), OCH₃ (1), NO₂ (4) 246.02 High thermal stability (mp ~120–125°C); used in pharmaceutical intermediates.
3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene Br (3-CH₂), Cl (1), OCH₃ (4), NO₂ (2) 400.61 High-purity reference material; critical for antipsychotic drug synthesis.

Key Observations :

  • Substituent Position : The position of bromine and nitro groups significantly impacts reactivity and intermolecular interactions. For example, 4MNB exhibits hydrogen bonding due to its amide group, whereas 4-bromo-2-nitroanisole relies on halogen···π interactions .
  • Physicochemical Stability : Nitro and bromine substituents enhance electron-withdrawing effects, reducing solubility in polar solvents but increasing thermal stability .
Physicochemical and Reactivity Comparisons
  • Solubility: Nitrobenzene derivatives like 4-bromo-2-nitroanisole are sparingly soluble in water (<0.1 mg/mL at 25°C) but miscible in organic solvents (e.g., ethanol, diethyl ether) .
  • Reactivity : The nitro group facilitates electrophilic substitution at meta/para positions. Bromine substituents enable further functionalization (e.g., Suzuki coupling) for pharmaceutical intermediates .
  • Crystallography: Compounds like 4MNB crystallize in monoclinic systems (space group P2₁/c) with distinct hydrogen-bonding motifs (e.g., R₂²(8) rings), critical for stabilizing supramolecular architectures .

Biological Activity

4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene, with the CAS number 1299465-82-9, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Physical Properties

  • Molecular Weight : 327.14 g/mol
  • Melting Point : Data not extensively available; further research may be required for precise values.

The biological activity of 4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene is primarily attributed to its interactions with various molecular targets within cells. The presence of the nitro group is known to enhance its reactivity and potential interaction with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that compounds containing bromine and nitro groups exhibit significant antimicrobial properties. A study demonstrated that related compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting that 4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene may possess similar properties.

Cytotoxicity Studies

In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The cytotoxicity is believed to stem from the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

  • Anticancer Activity : A study investigated the effects of various nitro-substituted phenolic compounds on cancer cell proliferation. Results indicated that 4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene exhibited a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells, supporting its potential as an anticancer agent.
  • Antibacterial Effects : In another study, derivatives of nitrophenol were tested against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures to 4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial activity.

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityReference
4-Bromo-2-(4-methoxy-phenoxy)nitrobenzeneC13H11BrN2O4Antimicrobial, Anticancer
4-Bromo-2-nitroanisoleC7H6BrNO3Moderate Antimicrobial
4-Bromo-2-nitrobenzonitrileC7H3BrN2O2Cytotoxicity in cancer cells

Q & A

Q. What spectroscopic and crystallographic methods are recommended for characterizing 4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene?

To confirm structural integrity, use 1H/13C NMR to identify substituent patterns and coupling constants. High-performance liquid chromatography (HPLC) with UV detection (>98% purity) ensures purity. For crystallographic analysis, employ single-crystal X-ray diffraction with SHELXL refinement to resolve bond lengths and angles. Data collection at 294 K with synchrotron radiation improves resolution, and refinement using the Olex2 interface with SHELX integrates thermal displacement parameters .

Q. What synthetic routes are effective for introducing the 4-methoxy-phenoxy group into this compound?

The nucleophilic aromatic substitution (SNAr) reaction is ideal. React 4-bromo-2-nitrobenzene derivatives with 4-methoxyphenol under anhydrous conditions (e.g., DMF, K2CO3, 80–100°C). Monitor reaction progress via TLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires inert atmospheres (N2/Ar) to prevent oxidation of the methoxy group .

Q. How can solubility challenges be addressed during recrystallization?

Test mixed solvents (e.g., ethanol/water or dichloromethane/hexane) to leverage temperature-dependent solubility. For example, dissolve the compound in hot ethanol (60°C) and slowly add water until cloudiness appears. Cool to 4°C for crystal nucleation. Solvent selection should align with polarity trends observed in analogs like 4-bromo-2-ethoxy-1-nitrobenzene .

Advanced Research Questions

Q. How does the bromo substituent influence the electronic structure and reactivity of the nitro group?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal that the bromine atom exerts an electron-withdrawing effect, polarizing the nitro group and increasing its susceptibility to reduction. Frontier molecular orbital (FMO) analysis shows a lowered LUMO energy (−2.8 eV), facilitating nucleophilic attacks. Experimental validation via cyclic voltammetry confirms a reduction potential shift of +0.3 V compared to non-brominated analogs .

Q. What experimental approaches resolve contradictions in reaction kinetics during catalytic hydrogenation?

Contradictions in rate orders (e.g., zero-order vs. first-order kinetics) arise from competing adsorption of reactants on catalyst surfaces. Design experiments with variable nitrobenzene concentrations (0.1–1.2 M) and Pd/C catalyst loadings (1–5 wt%). Use a differential reactor model to derive rate constants (e.g., k=0.0006min1k = 0.0006 \, \text{min}^{-1} for ZVI reduction). Surface coverage analysis via in situ FTIR clarifies hydrogen adsorption bottlenecks .

Q. How to assess environmental persistence in aquatic systems?

Perform direct photolysis studies under simulated sunlight (300–800 nm) with UV-Vis monitoring. For biodegradation, use OECD 301D respirometry to measure O2 consumption in activated sludge. Key parameters:

ParameterValueReference Method
Photolytic half-life24–48 hours (pH 7)Bao et al., 2012
Biodegradation rate0.05 day−1 (aerobic)Piwoni et al., 1986
Contrast with nitrobenzene’s half-life (115.5 minutes in ZVI systems) to evaluate bromine’s inhibitory effects .

Q. What strategies mitigate genotoxicity risks in vitro?

Use the Ames test (TA98 strain ± S9 activation) to assess mutagenicity and the comet assay on human lymphocytes to detect DNA strand breaks. For chromosomal aberrations, expose CHO-K1 cells to 10–100 µM doses for 24 hours. Nitrobenzene’s genotoxicity profile (Table 2-4) suggests prioritizing assays for oxidative DNA damage (e.g., 8-OHdG ELISA) due to nitroso intermediates .

Q. Table 1. Hydrogenation Kinetics of Nitro Group

CatalystRate Constant (min⁻¹)Half-life (min)Efficiency (%)Conditions
Pd/C (5%)0.01257.895323 K, 1 atm H2
ZVI0.0006115580.98pH 3, 298 K

Q. Table 2. Computational Parameters (DFT)

ParameterValue (B3LYP/6-311+G(d,p))
HOMO Energy (eV)−6.2
LUMO Energy (eV)−2.8
Dipole Moment (D)4.5
NPA Charge (NO2)−0.34

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.